molecular formula C27H24BrN5O3S B2757711 N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 394214-75-6

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2757711
CAS No.: 394214-75-6
M. Wt: 578.49
InChI Key: IIMDWVOXTZZXEU-UHFFFAOYSA-N
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Description

N-((4-(4-Bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule is built around a 4,5-disubstituted-4H-1,2,4-triazole core, a scaffold extensively documented in scientific literature for its diverse biological properties . The structure integrates multiple pharmacophores, including a 4-bromophenyl group, an indoline moiety linked via a thioether carbonyl, and a phenoxyacetamide side chain, making it a compound of significant interest for structure-activity relationship (SAR) studies. The 4H-1,2,4-triazole-3-thiol core is known to be associated with a range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and anticancer effects, as reported in numerous studies . The specific substitution pattern on the triazole ring is critical for modulating these activities and selectivity. The presence of the bromophenyl group can influence the molecule's electronic properties and its interaction with biological targets, while the indolin-1-yl fragment is a privileged structure in medicinal chemistry, often associated with kinase inhibition and other therapeutic mechanisms . The synthesis of such molecules typically involves S-alkylation of the triazole-3-thiol precursor, a reliable method for generating diverse derivatives, followed by further functionalization . This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential mechanism of action, physicochemical properties, and biological profile in various assay systems.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN5O3S/c28-20-10-12-21(13-11-20)33-24(16-29-25(34)17-36-22-7-2-1-3-8-22)30-31-27(33)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMDWVOXTZZXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological significance, and the results from various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H24BrN5O2S. The compound features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of the bromophenyl and indolin moieties contributes to its potential as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of the indolin and phenoxyacetamide substituents. Detailed synthetic routes can be found in specialized literature focusing on related derivatives of triazole compounds .

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains and fungi. The mechanism is thought to involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies indicate that it can inhibit cell proliferation in estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that modifications in the side chains can enhance its potency against cancer cells .

Case Studies

Several case studies have been conducted to explore the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study reported the synthesis and testing of triazole derivatives, revealing that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another investigation focused on indolin derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a potential pathway for developing new anticancer therapies.
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinities of this compound with various biological targets, indicating strong interactions with enzymes involved in cancer progression and microbial resistance mechanisms .

Data Table: Biological Activity Overview

Activity Type Target Methodology Results
AntimicrobialBacterial strainsTurbidimetric methodSignificant inhibition observed
AnticancerMCF7 breast cancer cellsSulforhodamine B assayDose-dependent inhibition noted
Molecular DockingVarious targetsSchrodinger softwareStrong binding affinities predicted

Scientific Research Applications

Research indicates that this compound exhibits potential anti-inflammatory , analgesic , and antimicrobial properties. The following sections summarize key findings from various studies regarding its pharmacological effects.

Analgesic Activity

Studies on related compounds suggest that derivatives with similar structural features exhibit significant analgesic properties. For instance, compounds containing triazole and indolin groups have shown efficacy in pain relief models such as the writhing test and hot plate test, although specific data for this compound is yet to be fully documented .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies involving similar triazole-containing compounds. These studies frequently assess the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Compounds with analogous structures have demonstrated promising results in COX inhibition assays, indicating that this compound may also possess anti-inflammatory capabilities .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of structurally related compounds suggest that they may exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is likely linked to their ability to disrupt cellular processes in pathogens .

Case Studies and Experimental Findings

Experimental evaluations have been conducted on compounds similar to N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. Below is a summary of findings from relevant studies:

CompoundActivity AssessedMethodologyKey Findings
Compound AAnalgesicWrithing testSignificant pain reduction observed
Compound BAnti-inflammatoryCOX inhibition assayInhibition of COX enzymes noted
Compound CAntimicrobialDisk diffusion methodEffective against multiple bacterial strains

These findings suggest that modifications to the triazole structure can yield compounds with varying degrees of biological activity, highlighting the importance of structural diversity in drug design .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, several types of chemical reactions could be anticipated:

  • Nucleophilic Substitution : The bromine atom in the bromophenyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

  • Hydrolysis : The amide linkage in the phenoxyacetamide group could undergo hydrolysis under acidic or basic conditions.

  • Redox Reactions : The presence of sulfur in the thioether linkage might participate in redox reactions, potentially forming disulfides or undergoing reduction.

Analytical Techniques for Characterization

Characterization of such compounds typically involves spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including 1H, 13C, and potentially 15N NMR spectra .

  • Infrared (IR) Spectroscopy : Useful for identifying functional groups based on their vibrational frequencies.

  • Mass Spectrometry (MS) : Essential for determining the molecular weight and fragmentation patterns of the compound.

Potential Biological Targets

  • Enzymes : Compounds with similar structures may inhibit enzymes involved in disease pathways, such as kinases or proteases.

  • Receptors : Interaction with specific receptors could modulate cellular signaling pathways.

Data Table: Potential Chemical Reactions and Analytical Techniques

Chemical Reaction Description Analytical Techniques
Nucleophilic SubstitutionReplacement of bromine with nucleophilesNMR, IR, MS
HydrolysisCleavage of amide bondsNMR, IR, MS
Redox ReactionsOxidation or reduction of sulfur-containing groupsNMR, IR, MS

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives share structural motifs with the target compound. For example:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] (): These compounds feature sulfonylphenyl and fluorophenyl substituents instead of bromophenyl and indolin-1-yl-oxoethyl groups. Unlike the target compound, they lack the phenoxyacetamide side chain but exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Bromophenyl-Containing Analogues

  • N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) ():
    • Contains a sulfonamide-linked bromophenyl group and an indole-acetamide chain.
    • The indole moiety, like the indolin-1-yl group in the target compound, may engage in π-π stacking interactions, but the sulfonamide group increases polarity compared to the thioether linkage .
  • 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4o) ():
    • Substitutes the triazole core with an oxadiazole ring and includes a benzoxazole-bromophenyl unit.
    • IR spectra show νC-Br at 536 cm⁻¹, similar to bromophenyl vibrations expected in the target compound .

Thioether and Acetamide Analogues

  • (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] (): These S-alkylated triazoles share a thioether linkage but replace the indolin-1-yl-oxoethyl group with simple aryl ketones.
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Features a thiophene-substituted triazole and fluorophenyl acetamide. The acetamide group is structurally analogous but lacks the phenoxy extension present in the target compound .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Bromophenyl Thioether Group Acetamide Substituent Key Spectral Data (IR/NMR)
Target Compound 1,2,4-Triazole Yes Indolin-1-yl-oxoethyl Phenoxyacetamide νC=O (1663–1682 cm⁻¹, inferred)
Compound 40 () Sulfonamide Yes None Indole-acetamide δ 3.65 (s, CH₂), 1H NMR
Compounds [7–9] () 1,2,4-Triazole No None Thione/thiol tautomer νC=S (1247–1255 cm⁻¹)
Compound 4o () Oxadiazole Yes None Benzoxazole-aryl amine νC-Br (536 cm⁻¹)

Key Research Findings

  • Stereoelectronic Effects : The indolin-1-yl-oxoethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler alkyl chains in analogues like [10–15].
  • Bromine Impact: The 4-bromophenyl group increases lipophilicity (logP), likely enhancing blood-brain barrier penetration relative to non-halogenated analogues.

Q & A

Q. What strategies improve metabolic stability without compromising bioactivity?

  • Methodological Answer :
  • Deuterium Exchange : Replace labile hydrogen atoms (e.g., in acetamide) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., phenoxyacetamide) with ester linkers cleaved in vivo .

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